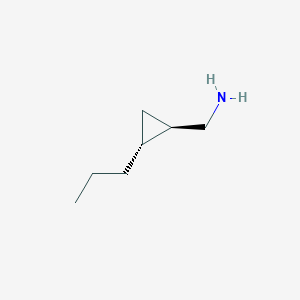
((1R,2R)-2-Propylcyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,2R)-2-Propylcyclopropyl)methanamine: is a cyclopropyl derivative with a propyl group attached to the second carbon and a methanamine group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-2-Propylcyclopropyl)methanamine typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations to introduce the methanamine moiety. One common method involves the use of a cyclopropanation reaction with a suitable propyl-substituted alkene and a diazo compound in the presence of a transition metal catalyst. The resulting cyclopropane intermediate is then subjected to amination reactions to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
((1R,2R)-2-Propylcyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopropylamines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring or the methanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.
Scientific Research Applications
((1R,2R)-2-Propylcyclopropyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: Researchers investigate its biological activity and potential as a ligand for various receptors and enzymes.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((1R,2R)-2-Propylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique cyclopropyl structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine: This compound is similar in structure but contains a dihydrobenzofuran group instead of a propyl group.
((1R,2R)-2-Methylcyclohexyl)methanamine: Another related compound with a cyclohexyl ring instead of a cyclopropyl ring.
Uniqueness
((1R,2R)-2-Propylcyclopropyl)methanamine is unique due to its specific cyclopropyl and propyl substitution pattern, which imparts distinct chemical and biological properties. Its small ring size and rigid structure make it an interesting candidate for studying steric effects and ring strain in chemical reactions.
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
[(1R,2R)-2-propylcyclopropyl]methanamine |
InChI |
InChI=1S/C7H15N/c1-2-3-6-4-7(6)5-8/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 |
InChI Key |
ZRUKDUJWHBADHY-RQJHMYQMSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H]1CN |
Canonical SMILES |
CCCC1CC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13357481.png)
![6-(1-Benzofuran-2-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357483.png)
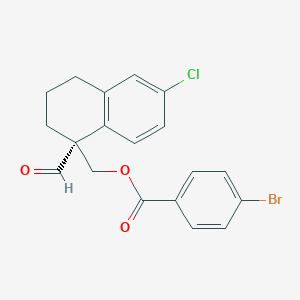
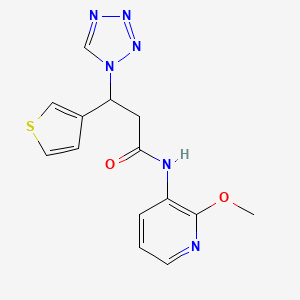
![3-[6-(4-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357496.png)
![Benzyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13357500.png)
![3-Ethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13357505.png)
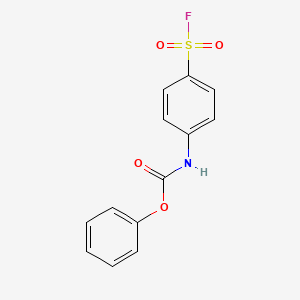

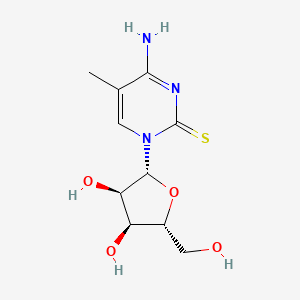
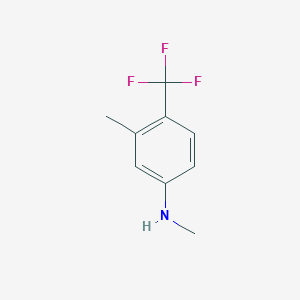
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B13357544.png)
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide](/img/structure/B13357549.png)
![(4-Hydroxy-5-methoxypyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B13357552.png)
